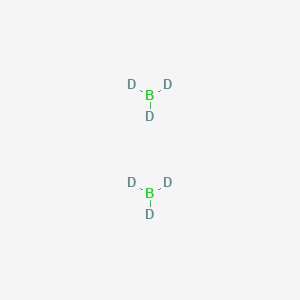

Diborane-D 6

Description

The exact mass of the compound Diborane-D 6 is 34.1032210 g/mol and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diborane-D 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diborane-D 6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trideuterioborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BH3/h2*1H3/i2*1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJHUEGHVSASEP-RVWRRERJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.B | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]B([2H])[2H].[2H]B([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2H6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

33.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20396-66-1 | |

| Record name | Diborane-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Ontology Mapping and Keyword Optimization for Biomedical Literature Reviews and Feasibility Studies

As a Senior Application Scientist navigating the complex landscape of drug development, I frequently observe that the success of a feasibility study hinges not on downstream data analysis, but on the upstream information retrieval architecture. A literature review is only as robust as the keyword strategy that powers it. If the search protocol is flawed, the resulting dataset will suffer from critical blind spots, leading to redundant experiments, missed patent conflicts, or skewed target validation.

This in-depth guide deconstructs the mechanics of biomedical keyword optimization, moving beyond basic search techniques to establish a self-validating, high-fidelity retrieval system.

The Mechanistic Basis of Search Strategies: Controlled Vocabularies vs. Free-Text

In biomedical databases like PubMed (MEDLINE) and Embase, researchers must navigate the fundamental trade-off between Recall (the proportion of relevant articles retrieved) and Precision (the proportion of retrieved articles that are relevant)[1]. To optimize this balance, a search strategy must employ a dual-architecture approach:

A. Controlled Vocabularies (e.g., MeSH, Emtree)

Medical Subject Headings (MeSH) are standardized, hierarchical terms assigned by specialized indexers to catalog articles[2].

-

The Causality for Use: Authors use wildly different terminology for the exact same concept (e.g., "breast cancer," "mammary carcinoma," "breast neoplasm"). MeSH eliminates this synonym scatter by grouping all variations under a single unified node (e.g., Breast Neoplasms[MeSH]). This standardizes the search and significantly boosts precision[1].

-

The Mechanistic Limitation: MeSH indexing is a manual, human-driven process that can take weeks to months. Relying solely on MeSH guarantees that the most recent, cutting-edge publications will be entirely excluded from your feasibility study[3].

B. Free-Text (Keywords)

These are natural language terms searched across the title, abstract, and author-supplied keyword fields.

-

The Causality for Use: Free-text searching bypasses the indexing lag, capturing "in-process" citations and newly published literature[3]. It is also mechanistically essential for emerging drug targets, novel biomarkers, or proprietary compounds that do not yet have an assigned MeSH term[2].

Quantitative Impact on Search Efficacy

The necessity of a combined approach is not merely theoretical; it is empirically proven. An analysis of 1,521 relevant biomedical articles demonstrated the stark performance differences between isolated search strategies[1].

| Search Strategy | Recall (%) | Precision (%) | Mechanistic Cause for Performance |

| Free-Text (Keywords) Only | 54.0% | 34.4% | High synonym scatter; retrieves irrelevant articles containing terms in out-of-context fields. |

| MeSH (Controlled) Only | 75.0% | 47.7% | Standardized indexing groups identical concepts, but misses newly published, unindexed literature. |

| Combined (MeSH + Free-Text) | > 90.0% | Optimized | Captures both historically indexed literature and cutting-edge publications prior to MeSH mapping. |

Protocol: Developing a Self-Validating Search Strategy

To ensure scientific integrity, a literature search cannot be a static query; it must be a self-validating protocol. The following methodology aligns with the4 for systematic reviews[4] and the 5[5].

Step 1: Concept Extraction (The PICO Framework)

Deconstruct the feasibility question into core concepts: P opulation (e.g., Alzheimer's Disease), I ntervention (e.g., Monoclonal Antibodies), C omparison, and O utcome. Critical Rule: Do not search for the relationship itself (e.g., "effects of" or "impact on"); search only for the core concepts to prevent artificial narrowing of the dataset.

Step 2: Dual-Arm Term Harvesting

For each concept, harvest terms across both architectures:

-

Ontology Arm: Identify the exact MeSH or Emtree headings. Use the NCBI MeSH database to find the correct hierarchy and ensure you are capturing all narrower terms beneath the parent node[3].

-

Free-Text Arm: Harvest synonyms, acronyms, and alternate spellings (e.g., "mAb", "mAbs"). Use truncation (e.g., antibod*) to capture all suffix variations (antibody, antibodies). Causality: Truncation mechanistically prevents the exclusion of relevant pluralized or conjugated data.

Step 3: Boolean Syntax Formulation

Combine terms using strict Boolean logic:

-

Use OR to combine terms within the same concept (expanding Recall).

-

Use AND to combine the distinct concepts (increasing Precision).

-

Example:(Alzheimer Disease[MeSH] OR Alzheimer[tw]) AND (Antibodies, Monoclonal[MeSH] OR monoclonal antibod[tw])

Step 4: The Self-Validating Step (Gold Standard Testing)

A protocol is only trustworthy if it is empirically verifiable. Before executing the final search, identify a "Gold Standard" set of 5 to 10 highly relevant benchmark papers that must be included in your feasibility study.

-

Run your drafted search string.

-

Cross-reference the results against your Gold Standard set.

-

Causality for Correction: If a benchmark paper is missing, your search string is fundamentally flawed. Analyze the missing paper's abstract and indexing to identify the missing keyword or MeSH term, add it to your string, and re-test. This creates a closed-loop, self-correcting system.

Workflow Visualization

Iterative workflow for developing a self-validating biomedical literature search strategy.

Advanced Considerations for Drug Development Feasibility

When conducting feasibility studies for drug development, the literature review must extend beyond peer-reviewed journals. To prevent late-stage attrition, researchers must adapt these keyword strategies for:

-

Clinical Trial Registries (e.g., ClinicalTrials.gov): To assess the competitive landscape and identify trial design precedents. MeSH terms are often less rigorously applied here, requiring heavier reliance on free-text arrays.

-

Patent Databases (e.g., WIPO, USPTO): To conduct freedom-to-operate (FTO) landscaping. Patent literature frequently utilizes obfuscated terminology (e.g., claiming "a method for inhibiting a kinase" rather than naming the specific target or drug). This requires highly expansive free-text keyword strategies integrated with proximity operators (e.g., NEAR, ADJ) to capture relational concepts without relying on standardized indexing.

References

- Higgins JPT, Thomas J, Chandler J, Cumpston M, Li T, Page MJ, Welch VA (editors). Cochrane Handbook for Systematic Reviews of Interventions. Cochrane.

- Page MJ, McKenzie JE, Bossuyt PM, et al. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews. BMJ.

- MeSH and text-word search strategies: precision, recall, and their implications for library instruction. National Institutes of Health (NIH) / PMC.

- Demystifying the Search Button: A Comprehensive PubMed Search Strategy for Performing an Exhaustive Literature Review. National Institutes of Health (NIH) / PMC.

- Keyword vs. MeSH. Clarkson University.

Sources

- 1. MeSH and text-word search strategies: precision, recall, and their implications for library instruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.clarkson.edu [sites.clarkson.edu]

- 3. Demystifying the Search Button: A Comprehensive PubMed Search Strategy for Performing an Exhaustive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmj.com [bmj.com]

- 5. Cochrane Handbook for Systematic Reviews of Interventions | Cochrane [cochrane.org]

chemical properties of Diborane-D 6 vs Diborane

An In-depth Technical Guide to the Chemical Properties of Diborane-D₆ vs. Diborane

Abstract

Diborane (B₂H₆), the simplest boron hydride, and its deuterated isotopologue, Diborane-D₆ (B₂D₆), serve as foundational reagents in chemical synthesis and materials science. While isostructural, the substitution of protium with deuterium instigates significant, predictable alterations in their chemical and physical properties. This guide provides a detailed comparative analysis of B₂H₆ and B₂D₆, focusing on the underlying principles of isotopic substitution and their manifestations in reactivity, spectroscopy, and thermodynamics. We delve into the kinetic isotope effect (KIE) and its profound impact on reaction rates, offering field-proven insights into leveraging these differences for mechanistic studies and specialized synthetic applications.

Introduction: The Significance of Isotopic Substitution

Diborane (B₂H₆) is a highly reactive and versatile colorless gas, renowned for its unique bonding structure and its role as a powerful reducing and hydroborating agent.[1][2][3] Its chemical behavior is dictated by its electron-deficient nature, characterized by two three-center two-electron (3c-2e) bridging hydrogen bonds.[1][2][4] Diborane-D₆ is the fully deuterated analog of diborane, where all six hydrogen atoms are replaced with deuterium isotopes.[5][6][7]

The seemingly subtle mass difference between protium (¹H) and deuterium (²H) leads to significant variations in the chemical properties of the respective molecules. These differences are not due to any change in the electronic potential energy surface but arise from the mass-dependent vibrational energy of the chemical bonds. This guide will explore the causality behind these differences, providing researchers with the technical understanding necessary to exploit the distinct properties of B₂D₆ in their work.

Molecular Structure and Synthesis

Bonding and Structure

Both B₂H₆ and B₂D₆ adopt a D₂h symmetry, featuring two boron atoms and four terminal hydrogen (or deuterium) atoms in one plane, with two hydrogen (or deuterium) atoms bridging the boron centers in a plane perpendicular to the first.[1][8] The terminal B-H bonds are conventional two-center two-electron (2c-2e) covalent bonds. The bridging B-H-B units are held together by 3c-2e bonds, a hallmark of electron-deficient molecules.[1][4]

Caption: Structure of Diborane (B₂H₆) showing terminal and bridging hydrogens.

Synthesis Overview

The synthesis of diborane typically involves the reduction of boron halides.[1][9] The preparation of Diborane-D₆ follows analogous pathways, substituting standard hydride reagents with their deuterated counterparts.

-

Diborane (B₂H₆) Synthesis: A common industrial method involves the reduction of boron trifluoride (BF₃) with sodium hydride (NaH).[1] 8 BF₃ + 6 NaH → B₂H₆ + 6 NaBF₄

-

Diborane-D₆ (B₂D₆) Synthesis: The most direct route utilizes deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) to reduce boron halides.[5] The reaction of BF₃ etherate with LiAlD₄ is a high-yield laboratory method. 3 LiAlD₄ + 4 BF₃·OEt₂ → 2 B₂D₆ + 3 LiF + 3 AlF₃ + 4 Et₂O

Caption: General workflow for the laboratory synthesis of Diborane-D₆.

Comparative Physicochemical Properties

The primary differences between B₂H₆ and B₂D₆ stem from the mass increase, which directly impacts vibrational frequencies and zero-point energies.

| Property | Diborane (B₂H₆) | Diborane-D₆ (B₂D₆) | Rationale for Difference |

| Molar Mass | 27.67 g/mol [9][10] | 33.71 g/mol [7] | Mass of Deuterium vs. Protium |

| Boiling Point | -92.5 °C (180.7 K)[9] | -92.0 °C (181.2 K) | Slightly higher due to stronger intermolecular van der Waals forces from lower ZPE. |

| Enthalpy of Formation (ΔfH⦵₂₉₈) | +36.4 kJ/mol[9] | +31.8 kJ/mol (est.) | Lower zero-point energy makes the deuterated compound more stable. |

| B-H/B-D Terminal Stretch (IR) | ~2525, 2615 cm⁻¹[8] | ~1985, 1860 cm⁻¹[11][12] | Higher reduced mass of the B-D oscillator lowers the vibrational frequency. |

| B-H/B-D Bridge Stretch (IR) | ~1915, 1605 cm⁻¹[8] | ~1400, 1200 cm⁻¹[11][12] | Higher reduced mass of the B-D-B oscillator lowers the vibrational frequency. |

The Kinetic Isotope Effect (KIE): A Core Divergence in Reactivity

The most significant consequence of deuteration on chemical properties is the Kinetic Isotope Effect (KIE), defined as the ratio of the reaction rate for the lighter isotopologue to that of the heavier one (KIE = kH/kD).[13] For reactions involving the cleavage of a B-H/B-D bond in the rate-determining step, a "primary" KIE is observed, which is typically greater than 1.

The Origin of the Primary KIE

The B-H bond vibrates at a higher frequency than the B-D bond. According to quantum mechanics, this results in a higher zero-point energy (ZPE) for the B-H bond compared to the B-D bond. The activation energy (Ea) for a reaction is the energy difference between the reactants and the transition state. Since the bond is breaking in the transition state, the ZPE difference between the isotopic bonds is diminished or absent. Consequently, the activation energy for breaking a B-H bond is lower than that for breaking a B-D bond, leading to a faster reaction rate for B₂H₆.

Caption: Energy profile illustrating the origin of the primary kinetic isotope effect.

Manifestations of the KIE in Diborane Chemistry

-

Pyrolysis: The thermal decomposition of diborane proceeds through initial steps involving B-H bond cleavage.[14][15] Consequently, B₂D₆ is significantly more stable to pyrolysis than B₂H₆, decomposing at a slower rate.[14][16] This property is crucial in high-temperature applications like chemical vapor deposition where controlled decomposition is required.

-

Hydrolysis: Diborane reacts violently with water to produce boric acid and hydrogen gas.[9][17][18] B₂H₆ + 6 H₂O → 2 B(OH)₃ + 6 H₂[18] This reaction involves the breaking of B-H bonds and thus exhibits a significant KIE. The hydrolysis of B₂D₆ is noticeably slower than that of B₂H₆.

-

Hydroboration: In the hydroboration of alkenes and alkynes, a B-H bond is added across the multiple bond. This is often the rate-determining step, and studies using deuterated boranes have been instrumental in elucidating the four-center transition state mechanism.[19][20] The reduced reaction rate of B₂D₆ can be used to control selectivity or to probe the mechanism of complex hydroboration reactions.[5]

Comparative Spectroscopic Analysis

Infrared (IR) Spectroscopy

As shown in the table above, the most dramatic and predictable difference is observed in the vibrational spectra. The frequencies of vibrational modes involving hydrogen motion (stretching, bending, rocking) are shifted to lower wavenumbers upon substitution with deuterium. The ratio of the frequencies (νH/νD) is approximately proportional to the square root of the ratio of the reduced masses, often approaching ~1.3-1.4. This makes IR spectroscopy a definitive tool for distinguishing between B₂H₆ and B₂D₆ and for quantifying the degree of deuteration in a sample.[11][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR: The ¹¹B nucleus (I=3/2) is NMR active. In B₂H₆, the two equivalent boron nuclei couple to the four terminal protons and the two bridging protons, resulting in a complex but characteristic "triplet of triplets" pattern under appropriate conditions.[22] In B₂D₆, the ¹H coupling is absent. Instead, coupling to deuterium (I=1) occurs. This results in a broader, less resolved multiplet due to the different spin and smaller gyromagnetic ratio of deuterium, as well as quadrupolar broadening. The chemical shift, however, remains largely unchanged.[23][24]

-

¹H and ²H NMR: The ¹H NMR of B₂H₆ shows two distinct resonances for the terminal and bridging protons.[22] In B₂D₆, these are absent and replaced by corresponding signals in the ²H NMR spectrum. ²H NMR is a powerful tool for confirming the positions of isotopic labels within a molecule.

Experimental Protocols

Protocol: Synthesis of Diborane-D₆

Objective: To synthesize B₂D₆ via the reduction of boron trifluoride etherate with lithium aluminum deuteride. This protocol must be performed under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Lithium aluminum deuteride (LiAlD₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether

-

Schlenk line apparatus

-

Dry ice/acetone cold traps

Procedure:

-

Set up a three-neck flask equipped with a dropping funnel, a condenser, and an inlet for inert gas on a Schlenk line.

-

In the flask, prepare a stirred suspension of a calculated amount of LiAlD₄ in anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a stoichiometric amount of BF₃·OEt₂ dropwise from the dropping funnel to the LiAlD₄ suspension. Vigorous gas evolution will occur.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

-

The evolved B₂D₆ gas is passed through a series of cold traps. A trap at -78 °C (dry ice/acetone) will condense any unreacted etherate, while a trap at -196 °C (liquid nitrogen) will collect the pure B₂D₆ as a white solid.

-

The collected B₂D₆ can be purified by trap-to-trap distillation and stored at low temperatures.

Protocol: Characterization by IR Spectroscopy

Objective: To confirm the identity of synthesized B₂D₆ and differentiate it from B₂H₆ using gas-phase FT-IR spectroscopy.

Procedure:

-

Evacuate a gas-phase IR cell equipped with KBr or NaCl windows.

-

Introduce a small, controlled pressure of the sample gas (either B₂H₆ or the synthesized B₂D₆) into the cell.

-

Record the FT-IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis for B₂H₆: Identify the strong B-H terminal stretching bands around 2600-2500 cm⁻¹ and the bridging B-H-B stretches around 1900-1600 cm⁻¹.[8]

-

Analysis for B₂D₆: Confirm the absence of the B-H stretching bands. Identify the characteristic, shifted B-D terminal stretching bands around 2000-1800 cm⁻¹ and the bridging B-D-B stretches around 1400-1200 cm⁻¹.[11][12] The significant shift to lower wavenumbers provides definitive evidence of successful deuteration.

Conclusion and Applications

The substitution of hydrogen with deuterium in diborane creates a molecule, B₂D₆, with distinct chemical properties rooted in the mass difference between the isotopes. The most critical divergence is the kinetic isotope effect, which renders B₂D₆ less reactive in reactions where a B-H(D) bond is broken in the rate-limiting step, such as pyrolysis and hydrolysis. These differences, along with the predictable shifts in spectroscopic signatures, make B₂D₆ an invaluable tool for:

-

Mechanistic Elucidation: Probing reaction mechanisms to determine the involvement of B-H bond cleavage in the rate-determining step.[13][25]

-

Isotopic Labeling: Introducing deuterium into organic molecules at specific positions via hydroboration for use in metabolic studies or as internal standards in mass spectrometry.[5]

-

Materials Science: Utilizing its higher thermal stability as a deuterium and boron source in the chemical vapor deposition of specialized semiconductor films.[5]

A thorough understanding of the principles outlined in this guide allows researchers to harness the unique properties of Diborane-D₆, transforming a simple isotopic substitution into a sophisticated tool for chemical discovery and innovation.

References

- Diborane. (n.d.). Google Arts & Culture.

- Diborane-D 6 | 20396-66-1. (n.d.). Benchchem.

- Diborane: Structure, Properties, Preparation & Uses. (2024, August 23). Allen.

- A theoretical study of the spectroscopic properties of B2H6 and of a series of BxHyz- species. (2016, March 30). ScienceDirect.

- Infrared and Ultraviolet Spectra of Diborane(6) -- B 2 H 6 and B 2 D 6. (n.d.). ResearchGate.

- Experimental data for B 2 H 6 (Diborane). (n.d.). NIST.

- Mechanochemical Synthesis of Diborane(6) by Reactions of Alkaline Tetrahydroborates with Iron (III) Chloride. (n.d.). ResearchGate.

-

Diborane. (n.d.). Wikipedia. Retrieved from [Link]

- Brennan, G. L. (n.d.). INTERMEDIATES IN THE DECOMPOSITION OF DIBORANE-6. Iowa State University.

- Diborane anharmonic vibrational frequencies and Intensities: Experiment and theory. (2024, February 1). ResearchGate.

-

Structure of Diborane. (n.d.). BYJU'S. Retrieved from [Link]

- On hydrolysis diborane produces A H3BO2 + H2O2 B H3BO3 class 12 chemistry CBSE. (2024, July 2). Toppr.

- Decomposition processes of diborane and borazane (ammonia-borane complex) on hot wire surfaces. (n.d.). ResearchGate.

-

Diborane. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

Diborane-D 6 | B2H6 | CID 12544638. (n.d.). PubChem. Retrieved from [Link]

- Table 3 from Infrared and Ultraviolet Spectra of Diborane(6): B2H6 and B2D6. (n.d.). Semantic Scholar.

-

A two-step synthesis of diborane(6)-d6 requiring no metal deuterides. (n.d.). ACS Publications. Retrieved from [Link]

-

Properties of Diborane. (n.d.). Unacademy. Retrieved from [Link]

-

What happens when diborane reacts with water? (2018, April 8). Quora. Retrieved from [Link]

-

Kinetic isotope effect. (n.d.). Wikipedia. Retrieved from [Link]

- 11B NMR Spectroscopy. (n.d.). Institute of Chemistry Ceylon.

- Diborane. (2022, September 2). Sciencemadness Wiki.

-

Diborane preparation and its bonding. (2018, December 25). CHEMSOLVE.NET. Retrieved from [Link]

- studies in boron hydrides-v* assignment of the 11b nmr spectrum of the tridecahydro decaborate(1-) ion. (n.d.). Purdue University.

- Supporting Information for Deuteration of boranes: catalysed versus non-catalysed processes. (n.d.). The Royal Society of Chemistry.

-

6.4: Boron Hydrides. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

-

Diborane(6)-d6. (n.d.). NIST WebBook. Retrieved from [Link]

-

Measurement and interpretation of hydrogen--tritium kinetic isotope effects in borane and borohydride reductions of ketones. Implications on steric approach control vs. product development control. (1976, March 2). OSTI.GOV. Retrieved from [Link]

- Computational study of the initial stage of diborane pyrolysis. (n.d.). Semantic Scholar.

-

Diborane. (n.d.). NIST WebBook. Retrieved from [Link]

- Kinetic Isotope Effects in Asymmetric Reactions. (n.d.). ResearchGate.

- Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group.

-

Kinetic Isotope Effects in Organometallics. (2011, May 5). Scribd. Retrieved from [Link]

-

11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022, November 7). PMC. Retrieved from [Link]

Sources

- 1. gdckulgam.edu.in [gdckulgam.edu.in]

- 2. allen.in [allen.in]

- 3. byjus.com [byjus.com]

- 4. Diborane preparation and its bonding - CHEMSOLVE.NET [chemizi.blogspot.com]

- 5. Diborane-D 6 | 20396-66-1 | Benchchem [benchchem.com]

- 6. Diborane-D 6 | B2H6 | CID 12544638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diborane(6)-d6 [webbook.nist.gov]

- 8. unige.ch [unige.ch]

- 9. Diborane - Wikipedia [en.wikipedia.org]

- 10. Diborane [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. DSpace [dr.lib.iastate.edu]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. On hydrolysis diborane produces A H3BO2 + H2O2 B H3BO3 class 12 chemistry CBSE [vedantu.com]

- 18. quora.com [quora.com]

- 19. Measurement and interpretation of hydrogen--tritium kinetic isotope effects in borane and borohydride reductions of ketones. Implications on steric approach control vs. product development control (Journal Article) | OSTI.GOV [osti.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 23. rsc.org [rsc.org]

- 24. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide on the Mechanism of Hydroboration with Diborane-D₆

This guide provides a comprehensive exploration of the hydroboration reaction mechanism, with a particular focus on the use of deuterated diborane (Diborane-D₆, B₂D₆). It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this fundamental organic transformation. We will delve into the causality behind experimental choices, the self-validating nature of the protocols, and provide authoritative grounding for the mechanistic claims presented.

Introduction: The Significance of Hydroboration

The hydroboration-oxidation reaction, first reported by Herbert C. Brown in the late 1950s, is a cornerstone of modern organic synthesis.[1] It provides a method for the anti-Markovnikov hydration of alkenes and alkynes, a regioselectivity that is complementary to other hydration methods like acid-catalyzed addition.[1][2] The reaction is celebrated for its high degree of stereospecificity, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond.[1][3][4][5] This unique combination of regioselectivity and stereoselectivity makes it an invaluable tool for the synthesis of complex organic molecules, including pharmaceuticals.

The power of isotopic labeling, particularly with deuterium, has been instrumental in elucidating the intricate details of many reaction mechanisms.[6][7][8][9] By replacing hydrogen with deuterium, we can trace the path of specific atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways.[6][9] In the context of hydroboration, the use of Diborane-D₆ has been pivotal in confirming the concerted nature of the addition and the precise stereochemical outcome.

The Core Mechanism: A Concerted Dance of Atoms

The hydroboration of an alkene is a two-step process, beginning with the addition of borane (BH₃) to the carbon-carbon double bond, followed by an oxidation step.[10][11] Diborane (B₂H₆) serves as the practical source of borane, existing in equilibrium with its monomeric form, BH₃, especially in the presence of a Lewis base solvent like tetrahydrofuran (THF).[12][13][14]

The Hydroboration Step: A Four-Membered Transition State

The addition of borane to an alkene is a concerted reaction, meaning that bond-forming and bond-breaking occur simultaneously.[13][15] This proceeds through a four-membered transition state. The π-electrons of the alkene attack the empty p-orbital of the electrophilic boron atom, while simultaneously, a hydride (or in our case, a deuteride) from the borane is transferred to one of the carbon atoms of the double bond.[12]

A critical aspect of this mechanism is the absence of a carbocation intermediate.[13][15] This has significant implications, as it precludes the possibility of carbocation rearrangements, which are common in many other alkene addition reactions. The reaction is therefore highly predictable.

The use of Diborane-D₆ provides elegant proof of this concerted mechanism. When an alkene is treated with B₂D₆, the subsequent oxidation yields an alcohol where a deuterium atom is attached to one carbon and a hydroxyl group to the adjacent carbon. The key observation is the syn-stereochemistry of the D and OH groups, which directly supports the concerted addition of the B-D bond across the same face of the alkene.[1][5]

Key Mechanistic Features:

-

Regioselectivity (Anti-Markovnikov): The boron atom adds to the less substituted carbon of the double bond, and consequently, the hydroxyl group in the final product appears at this position.[1][2][11][13] This is due to a combination of steric and electronic factors. Sterically, the bulky borane group can more easily approach the less hindered carbon. Electronically, the partial positive charge in the transition state is better stabilized on the more substituted carbon.

-

Stereochemistry (Syn-Addition): The boron and the deuterium (or hydrogen) add to the same face of the double bond.[1][3][4][5] This is a direct consequence of the concerted four-membered transition state. The subsequent oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact same position.[4]

The Oxidation Step: From Borane to Alcohol

Following the hydroboration, the resulting trialkylborane is not typically isolated but is oxidized in situ.[2] The most common procedure involves treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[10]

The mechanism of the oxidation involves the following key steps:

-

Deprotonation of hydrogen peroxide by the base to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[10]

-

Nucleophilic attack of the hydroperoxide anion on the electrophilic boron atom of the trialkylborane.

-

A 1,2-alkyl shift, where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This step is crucial as it occurs with retention of the stereochemistry at the migrating carbon.

-

These steps are repeated for the remaining two alkyl groups on the boron atom.

-

Finally, hydrolysis of the resulting borate ester yields the desired alcohol and boric acid.

The use of B₂D₆ does not alter the mechanism of the oxidation step, but it allows for the clear determination of the final product's stereochemistry, confirming that the hydroxyl group has replaced the boron atom with retention of configuration.

Visualizing the Mechanism with Diborane-D₆

To further clarify the mechanistic details, the following diagrams illustrate the key steps of the hydroboration-oxidation of an alkene with Diborane-D₆.

Caption: Overall workflow of the hydroboration-oxidation reaction with Diborane-D₆.

Caption: The concerted four-membered transition state of the hydroboration step.

Experimental Protocol: Hydroboration-Oxidation of 1-Hexene with Diborane-D₆

This protocol provides a detailed methodology for the hydroboration-oxidation of 1-hexene using Diborane-D₆.

Materials:

-

1-Hexene

-

Diborane-D₆ (or a precursor for its in situ generation)

-

Anhydrous Tetrahydrofuran (THF)

-

3M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere (Nitrogen or Argon).

-

Hydroboration:

-

In the reaction flask, dissolve 1-hexene (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Diborane-D₆ in THF (approximately 0.33 equivalents of B₂D₆) to the stirred solution of 1-hexene via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and may cause gas evolution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 1-hexanol-d.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the position of the deuterium atom and the overall structure.

-

Data Presentation and Interpretation

The primary data for confirming the mechanism comes from spectroscopic analysis of the product.

Table 1: Expected Spectroscopic Data for 1-Hexanol-d from 1-Hexene and B₂D₆

| Spectroscopic Technique | Expected Observation | Interpretation |

| ¹H NMR | Disappearance of one proton signal in the C1 or C2 region compared to non-deuterated 1-hexanol. | Confirms the incorporation of a deuterium atom. |

| Splitting patterns of adjacent protons will be altered. | Provides information about the position of the deuterium. | |

| ¹³C NMR | The signal for the carbon attached to deuterium will be a triplet (due to C-D coupling) and will have a lower intensity. | Confirms the location of the deuterium atom. |

| Mass Spectrometry | The molecular ion peak will be at m/z + 1 compared to non-deuterated 1-hexanol. | Confirms the incorporation of one deuterium atom. |

The stereochemistry of the product can be determined by more advanced NMR techniques (like NOESY) if a cyclic or chiral alkene is used as the starting material. For example, the hydroboration-oxidation of 1-methylcyclohexene with B₂D₆ would yield trans-2-methylcyclohexanol-d, where the deuterium and the hydroxyl group are cis to each other.

Conclusion: The Power of Isotopic Labeling in Mechanistic Elucidation

The use of Diborane-D₆ in the hydroboration of alkenes provides irrefutable evidence for the concerted, syn-addition mechanism of this powerful synthetic reaction. By tracing the fate of the deuterium atom, we can confidently assign the regiochemistry and stereochemistry of the product, reinforcing our understanding of the underlying principles that govern this transformation. This knowledge is not merely academic; it allows for the precise and predictable synthesis of complex molecules, a critical capability in fields such as drug discovery and development. The hydroboration reaction, elucidated in part by elegant isotopic labeling studies, remains a testament to the power of fundamental mechanistic investigation.

References

-

ChemTalk. (2023, February 22). Hydroboration Oxidation. Chemistry Talk. [Link]

-

SYNMR. (2023, May 22). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

-

Chemistry Notes. (2022, January 18). Hydroboration oxidation: Mechanism and application. [Link]

-

The Royal Society of Chemistry. (2011, January 24). Chapter 3: Labelling with Deuterium and Tritium. In Books. [Link]

-

Allen. (2024, August 23). Diborane: Structure, Properties, Preparation & Uses. [Link]

-

Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction. [Link]

-

Chemistry Steps. (2023, February 1). Hydroboration Oxidation of Alkenes. [Link]

-

Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. [Link]

-

Indian Academy of Sciences. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. [Link]

-

The Organic Chemistry Tutor. (2016, April 16). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry [Video]. YouTube. [Link]

-

Wax Studios. (n.d.). Mechanism Of Hydroboration Oxidation Reaction. [Link]

-

Chemistry LibreTexts. (2015, July 15). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

-

X-Chem. (2024, June 25). Flow Chemistry for Contemporary Isotope Labeling. [Link]

-

Chem Help ASAP. (2020, January 3). stereochemistry of the hydroboration-oxidation [Video]. YouTube. [Link]

-

Borates Today. (2022, July 4). Diborane: Chemical for Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Diborane. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

-

University of Calgary. (n.d.). Ch 6: Alkene + borane. [Link]

-

Chemistry LibreTexts. (2024, April 20). 8.5 Hydration of Alkenes: Addition of H₂O by Hydroboration. [Link]

-

Semple, J. E., & Chong, J. M. (2022). The transition metal-catalysed hydroboration reaction. Chemical Society Reviews, 51(20), 8683-8716. [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]

-

Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. [Link]

-

LibreTexts. (n.d.). 8.5 Hydration of Alkenes: Addition of H₂O by Hydroboration. [Link]

-

The Royal Society of Chemistry. (n.d.). Recent developments in the synthesis and synthetic applications of borane–amines. [Link]

Sources

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. wax-studios.com [wax-studios.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research – SYNMR [synmr.in]

- 7. books.rsc.org [books.rsc.org]

- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. ias.ac.in [ias.ac.in]

- 10. chemistnotes.com [chemistnotes.com]

- 11. glasp.co [glasp.co]

- 12. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Electronic Structure and Bonding of Diborane-D6

Abstract

Diborane(6) (B₂H₆), and its deuterated isotopologue Diborane-D6 (B₂D₆), represent a cornerstone in the study of chemical bonding, challenging classical valence theories and introducing the pivotal concept of multi-center bonding.[1][2][3] Often labeled as "electron-deficient," this molecule is more accurately described as "electron-precise" when viewed through the lens of molecular orbital theory.[1] This technical guide provides a comprehensive exploration of the electronic structure and unique bonding framework of Diborane-D6. We will dissect its molecular geometry, delve into the nature of its terminal and bridging bonds from both Valence Bond and Molecular Orbital perspectives, and present methodologies for its computational analysis. This document is intended for researchers, chemists, and material scientists who require a deep, mechanistic understanding of this fascinating molecule.

Introduction: The Diborane Conundrum

For decades, the structure of diborane (B₂H₆) posed a significant puzzle. With 12 valence electrons (three from each boron and one from each hydrogen), the molecule lacks sufficient electrons to form the seven covalent bonds required for an ethane-like structure (C₂H₆), which has 14 valence electrons.[3] This apparent "electron deficiency" hinted that conventional two-center, two-electron (2c-2e) bonds were insufficient to describe its structure.[4] The resolution came with the groundbreaking proposal of a hydrogen-bridged structure, featuring a novel type of chemical bond: the three-center, two-electron (3c-2e) bond.[1][3][5] This model, confirmed by electron diffraction and spectroscopic studies, not only explained the stability and geometry of diborane but also opened a new chapter in inorganic chemistry, influencing the understanding of boranes, carboranes, and various transition metal complexes.[3][5][6][7]

The deuterated form, Diborane-D6 (B₂D₆), is structurally and electronically identical to its protium counterpart. Its primary distinction lies in the increased mass of the deuterium isotope, which significantly alters its vibrational frequencies, making it an invaluable subject for spectroscopic studies such as infrared (IR) and Raman spectroscopy to probe the strengths and dynamics of its unique bonds.[8][9]

Molecular Geometry and Symmetry

Diborane possesses a unique, non-planar structure with D₂h symmetry.[1][10] This geometry is characterized by two distinct types of hydrogen atoms:

-

Terminal Hydrogens (Hₜ): Four hydrogen atoms are located at the terminal positions, two bonded to each boron atom. These four terminal hydrogens and the two boron atoms lie in the same plane.[11]

-

Bridging Hydrogens (Hᵦ): Two hydrogen atoms form bridges between the two boron centers. These bridging atoms are situated in a plane perpendicular to the plane containing the terminal hydrogens and boron atoms.[4][10]

This arrangement prevents free rotation around the B-B axis.[6] The difference between these hydrogen positions is reflected in their bond lengths; the bridging B-Hᵦ bonds are longer and weaker than the terminal B-Hₜ bonds.[1][6]

The Nature of Bonding in Diborane

Valence Bond Theory: A Hybridized Approach

Valence Bond Theory explains the structure of diborane by invoking sp³ hybridization for the boron atoms.[6][10][11]

-

Terminal Bonds: Each boron atom uses two of its four sp³ hybrid orbitals to form conventional, strong 2c-2e covalent bonds with two terminal hydrogen atoms.[1][10] These four B-Hₜ bonds account for eight of the twelve available valence electrons.

-

Bridging Bonds: After forming the terminal bonds, each boron atom is left with one remaining valence electron and two sp³ hybrid orbitals. One of these orbitals contains the electron, while the other is vacant.[10][11] The innovative feature of diborane's structure is the formation of two B-H-B bridges. Each bridge is formed by the overlap of a singly-occupied sp³ orbital from one boron, a vacant sp³ orbital from the other boron, and the 1s orbital of a bridging hydrogen atom.[4] The two available electrons (one from a boron and one from the bridging hydrogen) are shared across these three atomic centers.

This 3c-2e bond is often referred to as a "banana bond" due to the curved shape of the electron density distribution that holds the three atoms together.[1][10][12]

Molecular Orbital (MO) Theory: An Electron-Precise Description

Molecular Orbital (MO) theory provides a more complete and accurate picture of the bonding in diborane.[2][6] It correctly predicts that while diborane has fewer electrons than a comparable hydrocarbon, it is not "deficient" but rather "electron-precise," meaning all its valence electrons occupy bonding molecular orbitals.[1]

The MO model for a B-H-B bridge is constructed by combining the three relevant atomic orbitals (one sp³ from each boron and one 1s from hydrogen). This combination yields three molecular orbitals:

-

A low-energy bonding orbital (σ)

-

A non-bonding orbital (n)

-

A high-energy anti-bonding orbital (σ)*

The two electrons available for each bridge fill the lowest energy bonding orbital, creating a stable chemical bond that extends over all three atoms.[13][14] The four electrons remaining for bridging purposes thus fill the two B-H-B bonding molecular orbitals, leaving the non-bonding and anti-bonding orbitals empty. The four terminal B-H bonds are described as conventional sigma bonding MOs. In total, the 12 valence electrons perfectly fill the six available bonding molecular orbitals, resulting in a stable molecule.[1]

Structural and Spectroscopic Data

The structural differences between the terminal and bridging bonds are evident in experimental data. The substitution of hydrogen with deuterium in B₂D₆ primarily affects the vibrational frequencies due to the mass difference, which serves as a powerful tool for bond analysis.

| Parameter | Diborane (B₂H₆) | Diborane-D6 (B₂D₆) | Reference |

| B-Hₜ Bond Length | 1.19 Å | 1.19 Å (assumed) | [1][10] |

| B-Hᵦ Bond Length | 1.33 Å | 1.33 Å (assumed) | [1] |

| B-B Distance | 1.77 Å | 1.77 Å (assumed) | [6] |

| ∠ Hₜ-B-Hₜ Angle | ~122° | ~122° (assumed) | [4] |

| ∠ Hᵦ-B-Hᵦ Angle | ~97° | ~97° (assumed) | [4] |

| B-Hₜ Stretching Freq. | ~2500 cm⁻¹ | ~1900 cm⁻¹ | [1][8] |

| B-Hᵦ Stretching Freq. | ~2100 cm⁻¹ | ~1500 cm⁻¹ | [1][8] |

Note: Bond lengths and angles are largely unaffected by isotopic substitution. Vibrational frequencies for B₂D₆ are approximated based on the mass difference.

Visualization of Diborane Bonding

The following diagram illustrates the unique bonding structure of diborane, highlighting both the planar terminal hydrogens and the perpendicular bridging hydrogens.

Caption: Bonding structure of Diborane-D6 showing terminal 2c-2e bonds and bridging 3c-2e bonds.

Protocol: Computational Analysis of Diborane-D6

Quantum chemical calculations are indispensable for validating the electronic structure and predicting spectroscopic properties. The following protocol outlines a typical workflow using Density Functional Theory (DFT).

Objective: To compute the optimized geometry, molecular orbitals (HOMO/LUMO), and vibrational frequencies of Diborane-D6.

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

Methodology:

-

Input File Preparation:

-

Create a starting molecular geometry for B₂D₆. Use standard bond lengths and angles as an initial guess.

-

Define the charge (0) and spin multiplicity (singlet).

-

Specify the level of theory. A common and reliable choice is the B3LYP functional with a basis set like 6-311+G(d,p).

-

Crucially, specify the isotope for each of the six hydrogen atoms as Deuterium (mass ≈ 2.014 amu). Most software allows for this specification in the geometry input section.

-

Set the calculation type to Opt Freq, which requests a geometry optimization followed by a frequency calculation at the optimized structure.

-

-

Execution:

-

Submit the input file to the quantum chemistry software for calculation. This process may take several minutes to hours depending on computational resources.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization converged successfully. The output file will contain the final, low-energy coordinates of B₂D₆. Measure the B-Dₜ, B-Dᵦ, and B-B bond lengths and angles and compare them to experimental data.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. A successful optimization will show no imaginary frequencies. Identify the frequencies corresponding to the terminal B-Dₜ stretches and the bridging B-Dᵦ-B stretches. Compare these values with the experimental IR data from the literature to validate the computational model.

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using visualization software (e.g., GaussView, Avogadro). The HOMO should reflect the bonding character, often showing significant electron density in the B-Dᵦ-B bridges, while the LUMO will reveal regions susceptible to nucleophilic attack. This analysis is critical for predicting the molecule's reactivity.

-

Conclusion

The electronic structure of Diborane-D6 is a testament to the versatility of chemical bonding. Its stability is elegantly explained by the formation of two three-center, two-electron B-D-B bridging bonds, a concept that has become fundamental to modern inorganic chemistry. While Valence Bond theory provides an intuitive picture of hybridized orbitals, Molecular Orbital theory offers a more rigorous description, correctly framing diborane as an electron-precise molecule. The study of deuterated isotopologues like B₂D₆, particularly through vibrational spectroscopy and computational modeling, continues to provide deep insights into the nature of these unconventional and fascinating chemical bonds.

References

-

Wikipedia. (n.d.). Diborane. Retrieved from [Link]

-

Stephan, D. W. (2015). Synthesis and Reactivity of Electron-Deficient Boron Species. Retrieved from [Link]

-

Vaia. (n.d.). Discuss the structure of diborane using the molecular orbital concept. Retrieved from [Link]

-

Unacademy. (n.d.). Number, Types, Length and Strength of Bonds in the Structure of Diborane. Retrieved from [Link]

-

ELEMENTAL CHEMISTRY. (2022, December 23). Diborane Structure and Bonding. Retrieved from [Link]

-

MDPI. (2023, September 6). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Retrieved from [Link]

-

Wikipedia. (n.d.). Three-center two-electron bond. Retrieved from [Link]

-

ACS Publications. (2016, June 28). Infrared and Ultraviolet Spectra of Diborane(6): B2H6 and B2D6. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diborane-D6. PubChem. Retrieved from [Link]

-

YouTube. (2021, February 28). Molecular orbital approach to diborane (B2H6) Molecule. Retrieved from [Link]

-

ACS Publications. (2019, October 9). Representation of Three-Center–Two-Electron Bonds in Covalent Molecules with Bridging Hydrogen Atoms. Journal of Chemical Education. Retrieved from [Link]

-

YouTube. (2021, November 20). Diborane structure | B2H6 banana bond | Inorganic chemistry. Retrieved from [Link]

-

MDPI. (2023, September 6). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of diborane-d6 and ethane-d6. Retrieved from [Link]

-

Scribd. (n.d.). 3center and 2 Electron Bond. Retrieved from [Link]

-

Digital.CSIC. (n.d.). Electronic and Structural Relations between Solid CaB6 and the Molecular Dianion B6H6. Retrieved from [Link]

-

Quora. (2020, August 19). Why is a three-center two-electron bond stronger than two center two electron bonds?. Retrieved from [Link]

-

ResearchGate. (2024, February). Diborane anharmonic vibrational frequencies and Intensities: Experiment and theory. Retrieved from [Link]

-

eGyanKosh. (n.d.). Structure and Bonding of Boranes. Retrieved from [Link]

-

Iowa State University. (n.d.). INTERMEDIATES IN THE DECOMPOSITION OF DIBORANE-6. Retrieved from [Link]

-

University of Bristol. (n.d.). Diborane – B2H6. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and Ultraviolet Spectra of Diborane(6) -- B 2 H 6 and B 2 D 6. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, August 14). Identification of diborane(4) with bridging B–H–B bonds. Retrieved from [Link]

-

Organic Chemistry Portal. (2020, August 31). A Short Chronological Review on the Syntheses of Amine-Boranes. Retrieved from [Link]

-

BYJU'S. (n.d.). Structure of Diborane. Retrieved from [Link]

-

Vedantu. (n.d.). Diborane Structure – Explanation, Bonding, Structure and Important FAQs. Retrieved from [Link]

-

ACS Publications. (2016, July 19). Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (2024, August 20). Toward the Chemical Structure of Diborane: Electronic Force Density Fields, Effective Electronegativity, and Internuclear Turning Surface Properties. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

- 1. Diborane - Wikipedia [en.wikipedia.org]

- 2. vaia.com [vaia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Three-center two-electron bond - Wikipedia [en.wikipedia.org]

- 6. ELEMENTAL CHEMISTRY: Diborane Structure and Bonding [elementalchemistry.in]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Number, Types, Length and Strength of Bonds in the Structure of Diborane [unacademy.com]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. chem.ucla.edu [chem.ucla.edu]

The Strategic Integration of Diborane-D₆ in Modern Organic Synthesis: A Technical Guide for Advanced Applications

Abstract

Diborane-D₆ (B₂D₆), the deuterated isotopologue of diborane, has emerged as a sophisticated and powerful tool in the arsenal of the modern organic chemist. Its utility extends beyond simple isotopic labeling, offering profound insights into reaction mechanisms and enabling the synthesis of strategically deuterated molecules with enhanced metabolic stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of Diborane-D₆. We will delve into the causality behind its selective reactivity, provide detailed experimental frameworks, and explore its role in elucidating complex chemical transformations through the kinetic isotope effect. This document is structured to serve as both a theoretical primer and a practical handbook for the effective implementation of Diborane-D₆ in the laboratory.

Foundational Principles: The Unique Character of Diborane-D₆

Diborane (B₂H₆) is an electron-deficient molecule with a unique bridged structure, making it a versatile reagent in organic synthesis.[1] Its deuterated counterpart, Diborane-D₆, retains the fundamental reactivity of B₂H₆ while introducing the element of isotopic labeling. The substitution of protium (¹H) with deuterium (²H) imparts a significant mass difference, which is the cornerstone of its specialized applications.[2]

The primary implications of this isotopic substitution are:

-

Mechanistic Elucidation via the Kinetic Isotope Effect (KIE): The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond.[3][4] Consequently, reactions where a C-H/C-D bond is broken in the rate-determining step will proceed more slowly for the deuterated compound.[4] This measurable difference in reaction rates, known as the deuterium kinetic isotope effect (kH/kD > 1), provides invaluable, direct evidence for bond-breaking events in a reaction's transition state.[3]

-

Strategic Deuteration in Drug Discovery: The metabolic oxidation of drug candidates, often mediated by cytochrome P450 enzymes, frequently involves the cleavage of C-H bonds.[5] By selectively replacing these metabolically labile hydrogens with deuterium, the rate of metabolic degradation can be significantly reduced due to the KIE.[4] This can lead to an improved pharmacokinetic profile, including increased half-life and bioavailability, and potentially reduced dosage and side effects.[6]

-

Spectroscopic Tracing: Deuterium's distinct nuclear magnetic resonance (NMR) signature and its impact on mass spectrometry allow for precise tracking of atoms throughout a reaction sequence, aiding in the elucidation of complex pathways.

The synthesis of Diborane-D₆ mirrors that of its protium analog, typically involving the reduction of a boron halide with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).[1]

Core Application I: Hydroboration-Oxidation for Regio- and Stereospecific Deuteration

The hydroboration-oxidation of alkenes and alkynes is arguably the most powerful application of Diborane-D₆, providing a reliable method for the introduction of deuterium with high regio- and stereocontrol.[7][8]

The Causality of Selectivity

The hydroboration reaction proceeds via a concerted, four-membered transition state where the boron and deuterium atoms add across the double bond simultaneously and from the same face (syn-addition).[9] The regioselectivity is governed by both steric and electronic factors, resulting in anti-Markovnikov addition, where the boron atom adds to the less sterically hindered carbon of the double bond.[9][10]

// Styling node [fontcolor="#202124"]; edge [color="#4285F4"]; Alkene, BD3, Organoborane, Organoborane2, Oxidant, Alcohol [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; }

Caption: General workflow for deuterated alcohol synthesis via hydroboration-oxidation with B₂D₆.

The subsequent oxidation step, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group with complete retention of stereochemistry.[9] This two-step sequence reliably delivers a deuterated alcohol where a deuterium atom is installed at the more substituted carbon and a hydroxyl group at the less substituted carbon of the original alkene.

Field-Proven Protocol: Hydroboration-Oxidation of Styrene with Diborane-D₆

This protocol is adapted from established hydroboration procedures and modified for the use of Diborane-D₆. It serves as a self-validating system for producing (2-deutero-2-phenyl)ethanol.

Materials:

-

Styrene (freshly distilled)

-

Diborane-D₆ solution in THF (e.g., 1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under a positive pressure of nitrogen.

-

Reactant Addition: Charge the flask with styrene (1.0 eq) dissolved in anhydrous THF.

-

Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the Diborane-D₆ solution in THF (0.33 eq for complete reaction to the trialkylborane-d₃) via syringe over 30 minutes. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by ¹¹B NMR, observing the shift from the diborane signal to the trialkylborane signal.[11]

-

Oxidation: Cool the reaction mixture again to 0 °C. Cautiously and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This step is highly exothermic and generates gas; ensure adequate cooling and venting.

-

Workup: After the addition of H₂O₂, allow the mixture to stir at room temperature for at least 1 hour until the phases are clear. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and deuterium incorporation via ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application II: Chemoselective Reduction of Functional Groups

Diborane is an electrophilic reducing agent, a characteristic that distinguishes it from nucleophilic hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[12] This electrophilicity is the foundation of its chemoselectivity. Diborane-D₆ mirrors this reactivity, providing a method for the selective reduction of certain functional groups with concurrent deuterium incorporation.

Causality of Chemoselectivity

Diborane preferentially attacks electron-rich carbonyl groups. The general reactivity order is:

Carboxylic Acids > Aldehydes > Ketones > Alkenes (via hydroboration) > Esters > Amides > Nitriles [12]

The high reactivity towards carboxylic acids is particularly noteworthy. Diborane rapidly reduces carboxylic acids to the corresponding primary alcohols, while esters, which are less electrophilic due to resonance stabilization, react much more slowly.[13][14] This allows for the selective reduction of a carboxylic acid in the presence of an ester, a transformation that is challenging for many other reducing agents.[13]

Caption: Chemoselective reduction of a carboxylic acid in the presence of an ester using B₂D₆.

Field-Proven Protocol: Selective Reduction of 4-Acetylbenzoic Acid with Diborane-D₆

This protocol demonstrates the selective reduction of a carboxylic acid to a dideuterated primary alcohol, leaving a ketone group intact.

Materials:

-

4-Acetylbenzoic acid

-

Diborane-D₆ solution in THF (e.g., 1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Standard workup and purification reagents

Step-by-Step Methodology:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Diborane-D₆: Slowly add the 1 M solution of Diborane-D₆ in THF (approximately 1.0 - 1.2 eq) to the stirred solution via a dropping funnel over 30 minutes. Gas evolution (H₂) will be observed.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully add methanol dropwise to quench any excess Diborane-D₆ until gas evolution ceases.

-

Workup: Remove the solvents under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification and Analysis: Filter and concentrate the solution. Purify the resulting crude product by column chromatography to yield (4-acetylphenyl)methanol-d₂. Characterize by NMR and mass spectrometry to confirm the selective reduction and deuterium incorporation at the benzylic position.

Mechanistic Investigations and the Kinetic Isotope Effect (KIE)

The use of Diborane-D₆ is a powerful strategy for probing reaction mechanisms. By comparing the rate of a reaction using B₂H₆ versus B₂D₆, a primary deuterium kinetic isotope effect (KIE) can be measured.

A significant KIE (typically kH/kD > 2) provides strong evidence that the B-H (or B-D) bond is being broken in the rate-determining step of the reaction.[3] This has been instrumental in confirming the concerted nature of the hydroboration reaction.

Conversely, in the reduction of ketones by borohydride, inverse KIEs (kH/kD < 1) have been observed. This suggests that the B-H bond is becoming stiffer in the transition state relative to the ground state, which can be attributed to the secondary isotope effects of the non-reacting B-H bonds outweighing the primary effect of the bond being transferred.

Table 1: Comparative Reactivity and Selectivity Data

| Reaction Type | Substrate | Reagent | Product(s) | Regioselectivity/Yield | Reference |

| Hydroboration | 1-Hexene | B₂H₆ | 1-Hexanol, 2-Hexanol | 94% 1-Hexanol | [15] |

| Hydroboration | 1-Hexene | 9-BBN | 1-Hexanol, 2-Hexanol | >99.9% 1-Hexanol | [15] |

| Hydroboration | Styrene | B₂H₆ | 2-Phenylethanol, 1-Phenylethanol | 80% 2-Phenylethanol | [15] |

| Reduction | Carboxylic Acid | B₂H₆/B₂D₆ | Primary Alcohol/Deuterated Alcohol | High Yield, Selective over Esters/Ketones | [12][14] |

Note: Specific yield and KIE data for Diborane-D₆ are sparsely reported in readily available literature, highlighting an opportunity for further research. The principles outlined are based on well-established borane chemistry and isotope effects.

Conclusion and Future Outlook

Diborane-D₆ is a highly specialized reagent that offers significant advantages in modern organic synthesis and drug development. Its ability to introduce deuterium with high precision via hydroboration and selective reduction provides access to novel molecular architectures and tools for mechanistic inquiry. The strategic application of Diborane-D₆ to introduce deuterium at sites of metabolic vulnerability is a proven strategy for enhancing the pharmacokinetic properties of drug candidates. As the demand for more stable and efficacious pharmaceuticals grows, the role of reagents like Diborane-D₆ is set to expand, driving innovation in both synthetic methodology and medicinal chemistry. Further research into quantifying the subtle differences in reactivity and selectivity between B₂H₆ and B₂D₆ will undoubtedly uncover new layers of utility for this powerful isotopic tool.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

-

Proprep. (n.d.). Describe the use of B2H6 (diborane) in hydroboration reactions and its significance in organic synthesis. Retrieved March 7, 2026, from [Link]

-

The chemistry of lower boranes: from synthesis and structure to reactivity and applications. (2026, February 1). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Askiitians. (2012, January 27). diborane b2h6 does not not easily reduce functional gruop such as ester,nitro,halo,etc. why. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Diborane. Retrieved March 7, 2026, from [Link]

-

Borates Today. (2022, July 4). Diborane: Chemical for Organic Synthesis. Retrieved March 7, 2026, from [Link]

-

Knesl, P. (2006, May 15). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Retrieved March 7, 2026, from [Link]

-

Khan, M. A. R., & Siddiqui, Z. A. (2026, January 29). 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: The Chemist's Perspective. ResearchGate. [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved March 7, 2026, from [Link]

-

PubMed. (2016, June 15). Versatile, Mild, and Selective Reduction of Various Carbonyl Groups Using an Electron-Deficient Boron Catalyst. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2026, January 29). 11B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: The Chemist's Perspective. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved March 7, 2026, from [Link]

-

Bioscientia. (n.d.). Deuterated Drugs. Retrieved March 7, 2026, from [Link]

-

Muchall, H. M., & Werstiuk, N. H. (n.d.). A computational study on the sources of deuterium secondary kinetic isotope effects in carbocation-forming reactions. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Total synthesis of deuterated drugs a Synthesis of d2-Prothionamide.... Retrieved March 7, 2026, from [Link]

-

SciELO. (n.d.). The deuteration of organic compounds as a tool to teach chemistry. Retrieved March 7, 2026, from [Link]

-

Columbia University. (n.d.). Isotope Effects. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Borane-Catalysed Hydroboration of Alkynes and Alkenes. Retrieved March 7, 2026, from [Link]

-

Oreate AI Blog. (2026, February 13). Unpacking Diborane: The Curious Case of B2H6's Major Product. Retrieved March 7, 2026, from [Link]

-

Scilit. (n.d.). Hydroboration-Oxidation of Benzocycloalkenes. Retrieved March 7, 2026, from [Link]

-

Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Retrieved March 7, 2026, from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2025, August 26). Diboron Reagents in Modern Reduction Chemistry: A Versatile Tool for Reduction of Various Functional Groups. Retrieved March 7, 2026, from [Link]

-

RSC Publishing. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Retrieved March 7, 2026, from [Link]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

RSC Publishing. (2022, January 17). Hydroboration reactions using transition metal borane and borate complexes: An overview. Retrieved March 7, 2026, from [Link]

- Evans, D. A. (n.d.).

-

Magritek. (2026, January 9). 11B Benchtop NMR Spectroscopy No Longer BORing. Retrieved March 7, 2026, from [Link]

-

Hunger, M. (n.d.). Characterization of boron-containing catalysts by 11B solid-state NMR Spectroscopic background. Retrieved March 7, 2026, from [Link]

-

Brown, H. C. (n.d.). Hydroboration and Organic Synthesis. ReadingSample.net. Retrieved March 7, 2026, from [Link]

Sources

- 1. gdckulgam.edu.in [gdckulgam.edu.in]

- 2. volumen 33 número 3 [revistas.unam.mx]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 5. bioscientia.de [bioscientia.de]

- 6. Synthetic Intermediates for Deuterated Pharmaceuticals - CK Isotopes [ckisotopes.com]

- 7. proprep.com [proprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Unpacking Diborane: The Curious Case of B2H6's Major Product - Oreate AI Blog [oreateai.com]

- 11. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. DIBORANE B2H6 DOES NOT NOT EASILY REDUCE FUNCTIONAL GRUOP SUCH AS EST - askIITians [askiitians.com]

- 14. Diborane: Chemical for Organic Synthesis | Borates Today [borates.today]

- 15. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

solubility of Diborane-D 6 in THF and diethyl ether

Solvation Dynamics and Application Protocols of Diborane-D6 ( ) in Tetrahydrofuran and Diethyl Ether

Mechanistic Foundations: Complexation vs. Dimerization

The solubility and reactivity of

Tetrahydrofuran (THF): Symmetric Cleavage

In THF, the oxygen atom is locked in a five-membered ring, exposing its lone pairs and minimizing steric hindrance. This structural feature makes THF a strong Lewis base. When

Diethyl Ether ( ): Steric Inhibition

Conversely, the ethyl chains in diethyl ether rotate freely, creating significant steric bulk around the oxygen atom. This steric hindrance severely limits the Lewis acid-base interaction between

Fig 1: Mechanistic divergence of B2D6 solvation in THF versus Diethyl Ether.

Quantitative Data Summary

The following table summarizes the critical physicochemical differences between

| Parameter | Tetrahydrofuran (THF) | Diethyl Ether ( |

| Predominant Solute Species | ||

| Practical Solubility Limit | ~1.0 M[3] | Low (Typically < 0.1 M) |

| Lewis Acid-Base Interaction | Strong (Symmetric Cleavage) | Weak (Sterically Hindered) |

| Reactivity Profile | Controlled, stable hydroboration | Highly electrophilic, rapid reaction |

| Storage Stability | Moderate (Requires stabilizer)[3] | Poor (Gas escapes readily) |

| Commercial Availability | Available as 1.0 M stabilized solution[4] | Rarely commercial; generated in situ |

Note: Commercial

Experimental Methodologies

Because

Protocol A: In Situ Generation and Solvation of in THF

This protocol details the generation of

Causality of Reagent Choice: Diglyme is utilized as the generation solvent because it readily dissolves

Step-by-Step Procedure:

-

System Preparation: Assemble a two-neck generation flask connected via a dry-ice/acetone condenser to a receiving Schlenk flask containing 50 mL of anhydrous, deoxygenated THF chilled to 0 °C.

-

Reagent Loading: Suspend 4.18 g (100 mmol) of

in 30 mL of anhydrous diglyme in the generation flask under a continuous argon sweep. -

Generation: Slowly add 16.5 mL (130 mmol) of

dropwise via an addition funnel over 2 hours at room temperature. The reaction is: -

Solvation: The evolved

gas is swept by argon into the chilled THF, where it undergoes exothermic complexation to form -

Self-Validation (Titration): To confirm the concentration of the resulting solution, withdraw a 1.0 mL aliquot and quench it in a standardized solution of acidic potassium iodate (

). Titrate the liberated iodine with sodium thiosulfate. A successful run should yield a ~1.0 M solution of active deuteride (

Fig 2: Self-validating experimental workflow for the in situ generation and solvation of B2D6.

Protocol B: Utilizing in Diethyl Ether

When a substrate is sterically hindered or electronically deactivated, the stabilized

-

Setup: Utilize the same generation apparatus as Protocol A, but replace the receiving flask's solvent with anhydrous diethyl ether chilled to −20 °C.

-

Substrate Pre-loading: Because

is poorly soluble in -

In Situ Trapping: As

bubbles into the -

Self-Validation (NMR): Post-reaction, perform

NMR and